molecular formula C21H16FNO2 B245942 1-Dibenzo[b,d]furan-3-yl-3-(4-fluoroanilino)-1-propanone

1-Dibenzo[b,d]furan-3-yl-3-(4-fluoroanilino)-1-propanone

Cat. No. B245942
M. Wt: 333.4 g/mol
InChI Key: RQRPXJQLCOHQIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Dibenzo[b,d]furan-3-yl-3-(4-fluoroanilino)-1-propanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DBF-FAP and is a derivative of dibenzofuran.

Mechanism of Action

The mechanism of action of DBF-FAP is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. This inhibition leads to a decrease in the activity of these enzymes and receptors, which can have various physiological effects.
Biochemical and Physiological Effects:
DBF-FAP has been shown to have various biochemical and physiological effects, including the inhibition of certain enzymes and receptors, the induction of apoptosis (programmed cell death), and the modulation of gene expression. These effects make DBF-FAP a potential candidate for the development of new drugs for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of DBF-FAP is its versatility, which allows it to be used in various fields of research. Another advantage is its stability, which makes it easy to handle and store. However, one of the limitations of DBF-FAP is its toxicity, which can pose a risk to researchers working with this compound. Therefore, appropriate safety measures should be taken when handling DBF-FAP in the laboratory.

Future Directions

There are several future directions for the research on DBF-FAP. One of the directions is the development of new drugs based on the inhibitory properties of DBF-FAP. Another direction is the synthesis of new materials and polymers using DBF-FAP as a building block. Additionally, the use of DBF-FAP as a fluorescent probe for detecting pollutants and toxins in water is another potential direction for future research.
Conclusion:
In conclusion, 1-Dibenzo[b,d]furan-3-yl-3-(4-fluoroanilino)-1-propanone is a versatile compound that has potential applications in various fields of research. Its inhibitory properties make it a potential candidate for the development of new drugs, while its stability and versatility make it a useful building block for the synthesis of new materials and polymers. However, appropriate safety measures should be taken when handling DBF-FAP in the laboratory due to its toxicity.

Synthesis Methods

The synthesis of DBF-FAP involves a multi-step process that includes the reaction of dibenzofuran with 4-fluoroaniline and propionyl chloride. The reaction is carried out in the presence of a catalyst, and the final product is obtained after purification and crystallization.

Scientific Research Applications

DBF-FAP has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, DBF-FAP has shown promising results as an inhibitor of certain enzymes and receptors, which makes it a potential candidate for the development of new drugs. In materials science, DBF-FAP has been used as a building block for the synthesis of new polymers and materials. In environmental science, DBF-FAP has been studied for its potential use as a fluorescent probe for detecting pollutants and toxins in water.

properties

Molecular Formula

C21H16FNO2

Molecular Weight

333.4 g/mol

IUPAC Name

1-dibenzofuran-3-yl-3-(4-fluoroanilino)propan-1-one

InChI

InChI=1S/C21H16FNO2/c22-15-6-8-16(9-7-15)23-12-11-19(24)14-5-10-18-17-3-1-2-4-20(17)25-21(18)13-14/h1-10,13,23H,11-12H2

InChI Key

RQRPXJQLCOHQIJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C(=O)CCNC4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C(=O)CCNC4=CC=C(C=C4)F

Origin of Product

United States

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